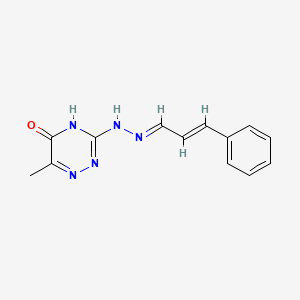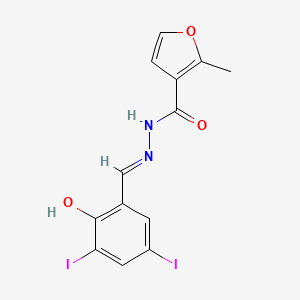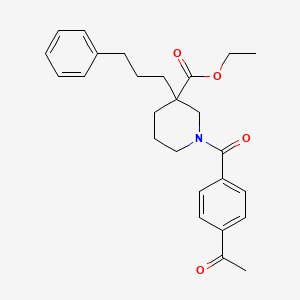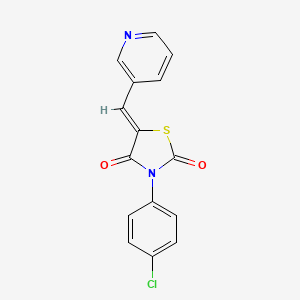![molecular formula C17H15NO2 B6026101 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6026101.png)
2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione, also known as NPD, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound has been studied extensively for its ability to inhibit certain enzymes and its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione involves its ability to inhibit the activity of certain enzymes. For example, this compound inhibits the activity of tyrosinase by binding to the copper ions in the active site of the enzyme. This results in a decrease in the production of melanin, which is useful in treating hyperpigmentation disorders. This compound also inhibits the activity of acetylcholinesterase, which is involved in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to decrease the production of melanin in skin cells, which is useful in treating hyperpigmentation disorders. This compound has also been shown to induce apoptosis in cancer cells, which is useful in treating various types of cancer.
実験室実験の利点と制限
One advantage of using 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione in lab experiments is its unique properties, such as its ability to inhibit certain enzymes. This makes it a useful tool in studying the mechanisms of various diseases. However, one limitation is that this compound is a synthetic compound, which means that its effects may not be the same as those of natural compounds.
将来の方向性
There are several future directions for the study of 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione. One potential area of research is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of this compound in inducing apoptosis in cancer cells. Another potential area of research is its potential as a therapeutic agent in Alzheimer's disease. Further studies are needed to determine the efficacy and safety of this compound in treating this disease. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with even greater therapeutic potential.
合成法
The synthesis of 2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione involves the condensation of 1-naphthylamine and cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
科学的研究の応用
2-[(1-naphthylamino)methylene]-1,3-cyclohexanedione has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in various diseases. This compound has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
3-hydroxy-2-(naphthalen-1-yliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c19-16-9-4-10-17(20)14(16)11-18-15-8-3-6-12-5-1-2-7-13(12)15/h1-3,5-8,11,19H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTSWHWGFBTODD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026019.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B6026022.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6026032.png)

![3-amino-2-[(3,4-diethoxyphenyl)acetyl]cyclohex-2-en-1-one](/img/structure/B6026061.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6026083.png)
![5-(2-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6026090.png)
![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylimino)methyl]-1,3-benzenediol](/img/structure/B6026092.png)


![1-(2-chlorobenzyl)-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6026121.png)
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6026128.png)
![1-(cyclobutylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6026130.png)